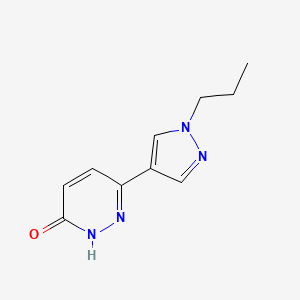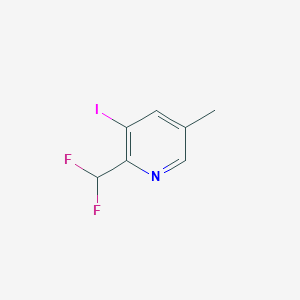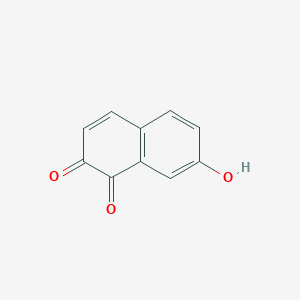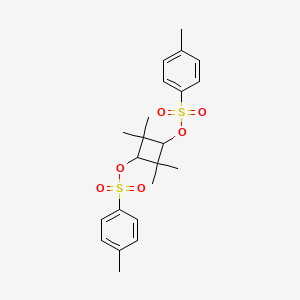![molecular formula C15H28O4S2 B13998034 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 50629-31-7](/img/structure/B13998034.png)
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique molecular structure. This compound features a combination of dioxolane rings and ethylsulfanyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane rings, followed by the introduction of ethylsulfanyl groups. Common reagents used in these reactions include ethyl mercaptan, formaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxolane rings or the ethylsulfanyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups and dioxolane rings play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate
Uniqueness
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane stands out due to the presence of both ethylsulfanyl groups and dioxolane rings, which confer unique chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
50629-31-7 |
|---|---|
Formule moléculaire |
C15H28O4S2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3 |
Clé InChI |
AQOSDHFQHXQKBE-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)



![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)

![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)
